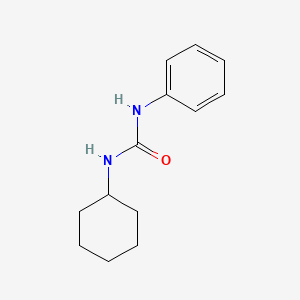

1-cyclohexyl-3-phenylurea

Beschreibung

Contextualization within Urea (B33335) Derivatives Research

1-Cyclohexyl-3-phenylurea, with the chemical formula C₁₃H₁₈N₂O, belongs to the class of N-substituted ureas. chembk.comaaronchem.com These compounds are characterized by a urea core with alkyl or aryl groups attached to one or both nitrogen atoms. researchgate.net The specific structure of this compound, featuring a cyclohexyl group and a phenyl group on different nitrogen atoms, classifies it as an unsymmetrical disubstituted urea. google.com This structural arrangement is crucial to its chemical behavior and biological activity.

Urea derivatives are a cornerstone in various fields, serving as building blocks in organic synthesis, and finding direct applications as agrochemicals and pharmaceuticals. aaronchem.comresearchgate.net Research into this class of compounds is extensive, with studies focusing on their synthesis, reactivity, and interactions with biological systems. The presence of the urea linkage allows for hydrogen bonding, a key factor in their biological activity and material properties. vulcanchem.com

Historical Perspectives in this compound Discovery and Initial Applications

The development of phenylurea compounds dates back to the mid-20th century, with initial research focusing on their potential in agriculture and medicine. smolecule.com Phenylurea herbicides, for instance, were first introduced in the 1960s and are known to act as photosynthesis inhibitors. wikipedia.org

In the context of industrial applications, unsymmetrical disubstituted ureas, including this compound, were identified as highly effective anti-exposure cracking agents for sulfur-vulcanizable rubbers. google.com A U.S. patent from the mid-20th century highlights the importance of having different organic substituents, such as an aliphatic and an aryl group, on each nitrogen atom for this protective function in rubber, particularly in tires. google.com This early application underscores the compound's role in enhancing the durability of rubber products. google.com

Current Research Landscape and Emerging Areas for this compound

Contemporary research on this compound is multifaceted, spanning environmental science, materials chemistry, and biochemistry. A significant area of investigation is its presence in the environment as a contaminant. Studies have consistently detected this compound in urban runoff and snowmelt, identifying it as a chemical marker for tire wear particles. researchgate.netnih.govacs.orgsccwrp.orgresearchgate.netusask.cauq.edu.au Its use as a rubber additive and polymerization catalyst contributes to its release into the environment. nih.gov

In the realm of materials science, this compound is being explored as a catalyst. For example, it has been used in the chemoselective ring-opening polymerization of lactones, which is a method for creating biodegradable polyesters. nsf.govchemrxiv.org Studies have also investigated the use of urea-containing additives to enhance the tracking and erosion resistance of silicone rubber. researchgate.net

From a biochemical and medicinal chemistry perspective, this compound and its derivatives are being studied as enzyme inhibitors. Research has shown that certain N,N'-disubstituted urea derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory responses. uzh.ch This inhibitory action suggests potential therapeutic applications for conditions like inflammation and hypertension. Furthermore, the phenylurea scaffold is being investigated for developing inhibitors of other enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov The compound also serves as a valuable intermediate and building block in the synthesis of more complex and biologically active molecules for the pharmaceutical and agrochemical industries. aaronchem.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O | chembk.comechemi.com |

| Molecular Weight | 218.29 g/mol | echemi.com |

| Melting Point | 182 °C | echemi.comchemicalbook.comchemdad.com |

| Boiling Point (Predicted) | 333.6 ± 15.0 °C | chembk.comechemi.comchemdad.com |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | chembk.comchemdad.com |

| pKa (Predicted) | 12.36 ± 0.20 | echemi.comchemdad.com |

| Appearance | Colorless crystalline solid / White solid | chembk.comvulcanchem.com |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, chloroform, and ether. | chembk.com |

Summary of Research Findings on this compound

| Research Area | Key Finding | Reference |

| Environmental Contamination | Identified as a prominent traffic-related contaminant from tire wear, detected in urban runoff and snowmelt. | nih.govacs.orgresearchgate.net |

| Materials Science | Acts as an effective catalyst in the ring-opening polymerization of lactones to form polyesters. | nsf.govchemrxiv.org |

| Industrial Application | Used as an anti-exposure cracking agent in vulcanized rubber to protect against ozone degradation. | google.com |

| Biochemistry | Derivatives show potential as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation. | uzh.ch |

| Agrochemicals | Phenylurea derivatives, in general, are used as herbicides that inhibit photosynthesis. | wikipedia.orgsmolecule.com |

| Organic Synthesis | Serves as a versatile precursor for the synthesis of diverse heterocyclic and complex organic molecules. | aaronchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLYTRWMCWBZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877268 | |

| Record name | 3-phenyl-1-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-59-9 | |

| Record name | N-Cyclohexyl-N'-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-1-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOHEXYL-N'-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK69BVU4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 1 Cyclohexyl 3 Phenylurea

Established Synthetic Pathways for 1-Cyclohexyl-3-phenylurea

Traditional methods for synthesizing this compound and related urea (B33335) derivatives are primarily based on fundamental organic reactions, including nucleophilic substitution and condensation. These pathways are reliable and have been widely documented in chemical literature.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a cornerstone of urea synthesis. This approach typically involves the reaction of an amine with a compound containing an activated carbonyl group, most commonly an isocyanate.

The most prevalent method for synthesizing this compound is the nucleophilic addition of cyclohexylamine (B46788) to phenyl isocyanate. evitachem.com In this reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom of the isocyanate group. This is a highly efficient and atom-economical reaction that generally proceeds under mild conditions. A similar reaction involves reacting a derivative, (2-methyl 1-phenyloxy 2-hydroxy propyl)-cyclohexylamine, with phenyl isocyanate, which results in the formation of a more complex urea derivative, demonstrating the versatility of this method. prepchem.com

An alternative nucleophilic substitution pathway utilizes a different electrophilic partner. For instance, this compound can be prepared by reacting cyclohexylamine with phenylcarbamoyl-benzoic acid sulfimide (B8482401) in acetone. prepchem.com The mixture is stirred at room temperature, and upon the addition of water, the product precipitates and can be isolated by filtration. prepchem.com

A more recent variation involves the reaction between N-phenyl-2,2,2-trichloroacetamide and cyclohexanamine, catalyzed by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). kobe-u.ac.jpacs.org This reaction is typically performed in a solvent like acetonitrile (B52724) at elevated temperatures. kobe-u.ac.jpacs.org

The table below summarizes these nucleophilic substitution approaches.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Catalyst/Conditions | Solvent | Key Features |

| Cyclohexylamine | Phenyl isocyanate | Often proceeds without a catalyst at room temperature. prepchem.com | Benzene (B151609), Ethyl Acetate (B1210297) prepchem.comsmolecule.com | High efficiency, common industrial method. |

| Cyclohexylamine | Phenylcarbamoyl-benzoic acid sulfimide | Room temperature, stirring. prepchem.com | Acetone | Product precipitates with water addition. prepchem.com |

| Cyclohexanamine | N-phenyl-2,2,2-trichloroacetamide | DBU (base) | Acetonitrile | Involves a trichloroacetamide (B1219227) precursor. kobe-u.ac.jpacs.org |

Condensation Reactions for this compound Formation

Condensation reactions, which form a larger molecule from smaller units, are also employed in urea synthesis. While the reaction of an amine with an isocyanate is sometimes classified as a condensation-type reaction, other pathways more distinctly fit this category, particularly those involving carbamate (B1207046) intermediates.

One such method involves the chemoselective reaction of phenylcarbamates with primary amines to yield urea derivatives. smolecule.com This approach avoids the direct handling of isocyanates, which can be advantageous from a safety perspective. The reaction involves the displacement of an alkoxy or aryloxy group from the carbamate by the amine.

While not a direct synthesis of the target molecule, the Biginelli reaction, a classic multi-component condensation, highlights the principles of urea condensation. acs.org It involves the reaction of a urea, an aldehyde, and a β-ketoester to form dihydropyrimidinones, demonstrating the utility of ureas as building blocks in complex condensations. acs.org

Grignard Reaction-Based Approaches in Urea Derivative Synthesis Relevant to this compound

Grignard reagents, known as powerful nucleophiles and strong bases, offer versatile if less direct, pathways for synthesizing urea derivatives. researchgate.netmasterorganicchemistry.com While not a standard method for producing this compound specifically, these approaches are relevant for creating a wide range of substituted ureas.

A recently developed method utilizes a Grignard reagent, an amine, and an ester to synthesize amides, carbamates, and both symmetrical and unsymmetrical ureas. researchgate.net This approach is noted for its simplicity and wide scope. researchgate.net Another strategy involves the use of Grignard reagents to derivatize masked C-isocyanate products. researchgate.net This allows for the controlled, stepwise construction of complex amide and urea structures. researchgate.net

The role of the Grignard reagent can be multifaceted; it can act as a base to deprotonate an amine or as a nucleophile to attack a carbonyl group. acs.orgmasterorganicchemistry.com For example, the Schlenk equilibrium of Grignard reagents can influence reaction pathways, where the Lewis acidic MgX₂ species can activate a substrate towards nucleophilic attack. acs.org

Advanced Synthetic Techniques and Innovations in this compound Production

Modern synthetic chemistry aims to develop methods that are not only efficient but also environmentally benign and cost-effective. Research into the synthesis of ureas has led to several innovative techniques.

Photochemical Synthesis of this compound Derivatives

Photochemistry offers novel routes for the synthesis and manipulation of urea derivatives. These methods utilize light energy to drive chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. researchgate.net

One advanced application is the use of photolabile protecting groups, such as the o-nitrobenzyl group, in the synthesis of "caged" urea derivatives. acs.org A urea derivative, like N-(2-nitrobenzyl)urea, can be synthesized and remains inert until it is exposed to UV light. acs.orgresearchgate.net Irradiation cleaves the protecting group, releasing the free urea. acs.org This technique is particularly valuable for mechanistic studies where the controlled release of a substance is required. acs.org

Another innovative photochemical approach involves the in-situ generation of reactive intermediates. A process has been developed for the "photo-on-demand" synthesis of N-substituted trichloroacetamides from tetrachloroethylene (B127269) and an amine under UV irradiation. kobe-u.ac.jp These trichloroacetamide intermediates can then be converted into the corresponding ureas, including this compound, through a subsequent base-catalyzed reaction. kobe-u.ac.jpacs.org

| Technique | Description | Application Example | Advantage |

| Caged Compounds | A photolabile group (e.g., o-nitrobenzyl) is attached to the urea nitrogen. acs.org | Synthesis of N-(2-nitrobenzyl)urea, which releases urea upon photolysis. acs.org | Allows for precise temporal and spatial control over substrate release. acs.org |

| In-situ Intermediate Generation | UV light is used to convert tetrachloroethylene and an amine into a reactive trichloroacetamide. kobe-u.ac.jp | The generated N-phenyl-2,2,2-trichloroacetamide reacts with cyclohexanamine to form the target urea. kobe-u.ac.jpacs.org | Utilizes a common industrial solvent as a starting material for a value-added product. kobe-u.ac.jp |

Development of Cost-Effective and Environmentally Conscious Synthetic Routes

"Green chemistry" principles are increasingly guiding the development of new synthetic pathways. For urea synthesis, this often means avoiding hazardous reagents like phosgene (B1210022) and its derivatives (e.g., isocyanates), minimizing waste, and using recyclable catalysts and benign solvents. tandfonline.com

A significant advancement is the use of isocyanate surrogates. One such method employs 3-substituted-1,4,2-dioxazol-5-ones as precursors that generate isocyanates in situ. tandfonline.com The reaction to form unsymmetrical arylureas proceeds under mild heating with a non-toxic base (sodium acetate) in methanol. A key benefit is that the desired urea products often precipitate from the reaction mixture, allowing for simple separation by filtration and avoiding the need for chromatographic purification. This process also allows for the recycling of the base and solvent, further enhancing its green credentials. tandfonline.com

Flow chemistry represents another important innovation. The synthesis of ureas via the Curtius rearrangement, which generates a hazardous isocyanate intermediate, can be performed much more safely in a continuous flow reactor. nih.gov This technology allows for the in-situ generation and immediate consumption of the isocyanate, minimizing exposure risks and improving reaction control and scalability. nih.gov The use of polymer-supported scavengers within the flow system can also facilitate in-line purification, streamlining the entire process. nih.gov

Purity Optimization Strategies in this compound Synthesis

The isolation of high-purity this compound is critical for its use in further research and applications. Following the primary synthesis reaction, the crude product typically contains unreacted starting materials, by-products, and residual solvents. Therefore, several purification strategies are employed to refine the compound.

Commonly utilized methods for purifying solid organic compounds, such as recrystallization and column chromatography, are effective for this compound. Recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The choice of solvent is crucial; for instance, recrystallization from ethanol (B145695) has been reported for a derivative of this compound. prepchem.com The solid product can then be recovered by filtration, washed with a cold solvent to remove any remaining mother liquor, and dried. prepchem.com

Flash column chromatography is another powerful technique for purification. rsc.org This method involves passing the crude product, dissolved in a minimal amount of solvent, through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgrsc.org A solvent system, or eluent, is then passed through the column, and due to differential partitioning of the components between the stationary and mobile phases, the desired compound is separated from impurities. The selection of the eluent system is optimized to achieve maximum separation. For this compound, a mixture of petroleum ether and ethyl acetate (in a 3:1 ratio) has been successfully used as an eluent. rsc.org The purity of the collected fractions is often monitored by thin-layer chromatography (TLC). rsc.org After separation, the solvent is removed from the purified fractions by evaporation under reduced pressure to yield the pure compound. rsc.orgacs.org

The effectiveness of purification is confirmed through various analytical techniques. The melting point of the purified this compound is a key indicator of purity; a sharp melting point range, such as 182°C to 184°C, suggests a high degree of purity. prepchem.com Furthermore, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure and assess the purity of the final product. rsc.orgrsc.org

Table 1: Purification and Characterization of this compound

| Purification Method | Conditions/Solvents | Analytical Method | Observed Results |

| Filtration and Washing | Washed with water after precipitation. prepchem.com | Melting Point | 182-184 °C prepchem.com |

| Column Chromatography | Silica gel, eluent: petroleum ether/ethyl acetate (3:1). rsc.org | ¹H NMR, ¹³C NMR, HRMS | Spectra consistent with the desired structure. rsc.org |

| Column Chromatography | Silica gel, eluent: ethyl acetate/petroleum ether. rsc.org | ¹H NMR | Spectrum confirms the product structure. rsc.org |

| Recrystallization | Ethanol (for a derivative). prepchem.com | Melting Point | 164 °C (for the derivative) prepchem.com |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a significant area of research, often aimed at exploring structure-activity relationships for various biological targets. mdpi.comresearchgate.net The general synthetic strategies for unsymmetrical ureas are readily adaptable for creating a diverse library of related compounds. The core reaction typically involves the coupling of an amine with an isocyanate or an isocyanate precursor. rsc.orgtandfonline.com

By systematically varying either the cyclohexylamine or the phenyl isocyanate component, a wide range of analogues can be produced. For example, substituting the cyclohexyl group with other cyclic or acyclic alkyl groups, or introducing substituents onto the phenyl ring, leads to new derivatives.

Several research efforts have focused on synthesizing such derivatives:

Substitution on the Phenyl Ring: Derivatives have been synthesized where the phenyl group is substituted with various functional groups. For instance, 1-(3-chlorophenyl)-3-cyclohexylurea (B3063610) and 1-cyclohexyl-3-(3,4,5-trimethoxyphenyl)urea have been prepared from the corresponding substituted anilines or phenyl isocyanates. rsc.org

Modification of the Cyclohexyl Moiety: The cyclohexyl group can be replaced by other aliphatic or aromatic rings. The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3-phenylurea, where the cyclohexyl ring is replaced by a bulky adamantyl group, demonstrates this approach. rsc.org

N-Alkylation/Arylation: Further substitution on the urea nitrogens can lead to trisubstituted ureas. For example, 1-cyclohexyl-1-methyl-3-phenylurea (B188821) has been synthesized, indicating methylation on the nitrogen atom attached to the cyclohexyl group. rsc.org

Complex Derivatives: More complex derivatives have also been synthesized for specific applications, such as potential enzyme inhibitors. This includes compounds like 3-[3-(3-cyclohexylureido)-4-(3-methylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester, which was prepared by reacting the corresponding complex amine with cyclohexyl isocyanate. mdpi.com

The general procedure for these syntheses often involves dissolving the appropriate amine and isocyanate in a suitable solvent, such as benzene or acetonitrile, and allowing the reaction to proceed, sometimes with heating. prepchem.comacs.org The resulting urea derivative, which often precipitates from the reaction mixture, can then be purified by filtration and recrystallization. prepchem.com

Table 2: Examples of Synthesized Analogues and Derivatives of this compound

| Compound Name | Amine/Isocyanate Precursors | Synthetic Approach | Reference |

| 1-(2-methyl 1-phenyloxy, 2-hydroxy propyl) 1-cyclohexyl 3-phenyl urea | (2-methyl 1-phenyloxy 2-hydroxy propyl)-cyclohexylamine and phenylisocyanate | Reaction in benzene with heating. prepchem.com | prepchem.com |

| 1-((3s,5s,7s)-Adamantan-1-yl)-3-phenylurea | Adamantan-1-amine and phenyl isothiocyanate (followed by desulphurisation) | Visible-light-promoted oxidative desulphurisation. rsc.org | rsc.org |

| 1-(3-chlorophenyl)-3-cyclohexylurea | Cyclohexylamine and 1-chloro-3-isocyanatobenzene | Reaction using an oxime as an isocyanate precursor template. rsc.org | rsc.org |

| 3-[3-(3-cyclohexylureido)-4-(3-methylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | Ethyl 3-(3-amino-4-(3-methylpiperidin-1-yl)phenyl)-4,4,4-trifluorobutanoate and cyclohexyl isocyanate | General procedure for urea formation. mdpi.com | mdpi.com |

| 1,1-Dibutyl-3-phenylurea | Dibutylamine and phenyl isothiocyanate (followed by desulphurisation) | Visible-light-promoted oxidative desulphurisation. rsc.org | rsc.org |

Analytical Techniques and Characterization in 1 Cyclohexyl 3 Phenylurea Studies

Spectroscopic Characterization Methods for 1-Cyclohexyl-3-phenylurea

Spectroscopic techniques provide fundamental insights into the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the cyclohexyl and phenyl rings, as well as the urea (B33335) functional group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicities) provide information about neighboring protons. For instance, the protons on the phenyl ring typically appear in the aromatic region (around 7-8 ppm), while the cyclohexyl protons are found in the aliphatic region (around 1-4 ppm). The NH protons of the urea linkage give rise to distinct signals that can be influenced by the solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the urea group is typically observed at a downfield chemical shift (around 155-160 ppm). The aromatic carbons of the phenyl ring resonate in the region of approximately 115-140 ppm, while the aliphatic carbons of the cyclohexyl ring appear at higher field (around 25-50 ppm).

A representative dataset for the NMR characterization of a related compound, 1,3-diphenylurea (B7728601), in DMSO-d6 shows the following chemical shifts: ¹H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 2H), 7.45 (d, J = 8.0 Hz, 4H), 7.28 (t, J = 7.8 Hz, 4H), 6.96 (t, J = 7.3 Hz, 2H). ¹³C{¹H} NMR (101 MHz, DMSO-d6): δ 153.0, 140.2, 129.3, 122.3, 118.7. uva.nl While not identical, this data provides a reference for the expected regions for the signals of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (1,3-Diphenylurea)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.65 | s | - | NH |

| ¹H | 7.45 | d | 8.0 | Aromatic CH |

| ¹H | 7.28 | t | 7.8 | Aromatic CH |

| ¹H | 6.96 | t | 7.3 | Aromatic CH |

| ¹³C | 153.0 | - | - | C=O |

| ¹³C | 140.2 | - | - | Aromatic C |

| ¹³C | 129.3 | - | - | Aromatic C |

| ¹³C | 122.3 | - | - | Aromatic C |

| ¹³C | 118.7 | - | - | Aromatic C |

Fourier-Transform Infrared (FT-IR) Spectroscopy in this compound Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.

The FT-IR spectrum of this compound will display characteristic absorption bands that confirm its structure. Key expected absorptions include:

N-H Stretching: The N-H stretching vibrations of the urea group typically appear as a broad band in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the urea group is expected in the range of 1630-1680 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the urea linkage are typically observed in the 1400-1480 cm⁻¹ region.

Aromatic C-H Stretching: The stretching of C-H bonds in the phenyl ring gives rise to bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the cyclohexyl group are observed below 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations of the C-H bonds on the phenyl ring can provide information about the substitution pattern and are typically found in the 675-900 cm⁻¹ region. vscht.cz

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3400 | N-H (Urea) | Stretching |

| > 3000 | C-H (Aromatic) | Stretching |

| < 3000 | C-H (Aliphatic) | Stretching |

| 1630-1680 | C=O (Urea) | Stretching |

| 1500-1600 | C=C (Aromatic) | Stretching |

| 1400-1480 | C-N (Urea) | Stretching |

| 675-900 | C-H (Aromatic) | Out-of-plane Bending |

Chromatographic Techniques for this compound

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its quantification in various samples. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the analysis of phenylurea compounds. newpaltz.k12.ny.us

A typical HPLC method for the analysis of phenylurea herbicides involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with gradient elution to achieve optimal separation. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 245 nm. The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. For purity assessment, the peak area of the main compound is compared to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in this compound Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it an invaluable tool for the detection and identification of this compound, even at trace levels.

In an LC-MS/MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, typically by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion is then selected and fragmented in the collision cell to produce characteristic product ions. The specific transition from the precursor ion to a product ion is monitored, providing a high degree of selectivity and reducing matrix interference. For this compound (exact mass of 218.1419 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 219.1492. sccwrp.org The selection of specific precursor and product ion transitions allows for the development of highly sensitive and specific analytical methods.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradation Product Identification of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the identification of unknown metabolites and degradation products of this compound. The high mass accuracy allows for the determination of the elemental composition of an ion, which is a critical step in its structural elucidation.

Studies on other phenylurea herbicides have shown that common metabolic pathways include N-dealkylation and hydroxylation of the aromatic or aliphatic rings. Therefore, potential metabolites of this compound could include hydroxylated derivatives or the product of the cleavage of the urea bond. HRMS, often coupled with liquid chromatography, can be used to detect these potential metabolites in complex biological or environmental samples. By comparing the accurate masses of the detected ions with the theoretical masses of potential metabolites, candidate structures can be proposed. Further fragmentation analysis (MS/MS) can then be used to confirm the proposed structures. One study identified this compound in urban stormwater using HRMS, reporting an exact mass of 218.1419, which corresponds to the molecular formula C₁₃H₁₈N₂O. sccwrp.org

X-ray Crystallography for Structural Determination of this compound and Analogues

Research has been conducted on analogues such as N-Cyclohexylcarbonyl-N′-phenylthiourea and 1-cyclohexyl-3-(p-tolyl)urea, revealing key structural features. These studies utilize single-crystal X-ray diffraction to elucidate the molecular geometry and the supramolecular architecture established through non-covalent interactions.

A notable analogue, 1-cyclohexyl-3-(p-tolyl)urea, has been synthesized and its crystal structure determined. In this compound, the cyclohexane (B81311) ring is observed to adopt a stable chair conformation. The atoms of the urea group and the phenyl ring are nearly coplanar. A significant dihedral angle of 52.02° is present between the plane of the phenyl ring and the plane of the urea group. The crystal lattice is stabilized by intermolecular N-H···O hydrogen bonds. researchgate.netresearchgate.net

Another studied analogue is N-Cyclohexylcarbonyl-N′-phenylthiourea, which is a thiourea (B124793) derivative. Its molecular structure shows a trans-cis configuration of the cyclohexylcarbonyl and phenyl groups relative to the thione sulfur atom across the C-N bonds. The structure is characterized by an intramolecular N-H···O hydrogen bond, and the molecules form dimers through intermolecular N-H···S hydrogen bonds. researchgate.net

The crystallographic data for these analogues are summarized in the tables below, providing a comparative view of their structural parameters.

Crystal Structure Data of 1-cyclohexyl-3-(p-tolyl)urea

| Crystal Parameter | Value researchgate.netwilliams.edu |

| Formula | C14H20N2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.6793(11) |

| b (Å) | 9.0970(7) |

| c (Å) | 11.4964(10) |

| β (°) | 98.008(8) |

| Volume (ų) | 1313.11(19) |

| Z | 4 |

| Temperature (K) | 293 |

Crystal Structure Data of N-Cyclohexylcarbonyl-N′-phenylthiourea

| Crystal Parameter | Value researchgate.net |

| Formula | C14H18N2OS |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.696(2) |

| b (Å) | 9.395(3) |

| c (Å) | 12.578(4) |

| α (°) | 100.262(5) |

| β (°) | 104.720(5) |

| γ (°) | 110.075(5) |

| Volume (ų) | 687.4(4) |

| Z | 2 |

Biological Activities and Pharmacological Investigations of 1 Cyclohexyl 3 Phenylurea

Enzyme Inhibition Studies of 1-Cyclohexyl-3-phenylurea

The urea (B33335) scaffold, particularly the 1,3-disubstituted urea motif present in this compound, is a key pharmacophore that interacts with several important enzymes. These interactions have been explored in the context of developing therapeutic agents and understanding biological pathways.

Inhibition of Soluble Epoxide Hydrolase (sEH) by this compound and Analogues

Substituted ureas represent a significant class of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. pnas.org The inhibition of sEH is a pharmacological strategy for managing conditions like hypertension and inflammation. google.commedchemexpress.com The core of this inhibitory action lies in the urea pharmacophore, which is thought to mimic transition states within the enzyme's active site. metabolomics.se The potency of inhibition is heavily influenced by the substituents on the urea nitrogens, which interact with hydrophobic pockets in the enzyme's catalytic site. pnas.org

Early research identified N,N'-dicyclohexylurea (DCU) as an effective sEH inhibitor. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the urea substituents significantly alter inhibitory potency. For instance, replacing one of the cyclohexyl groups of DCU with a phenyl group to form this compound results in a notable compound. metabolomics.se Further analysis showed that replacing a phenyl group of diphenylurea with a cyclohexyl group enhanced the inhibitory activity threefold. metabolomics.se The introduction of a methyl group at the para-position of the phenyl ring of cyclohexylphenylurea was found to enhance the activity six-fold. metabolomics.se More potent inhibitors often feature two hydrophobic groups of different sizes on either side of the urea. pnas.org

The inhibitory concentration (IC50) values quantify the potency of these compounds. While many urea-based derivatives show potency in the nanomolar range, this compound itself has a reported IC50 value of 1390 nM. nih.govidrblab.net

Table 1: sEH Inhibitory Activity of this compound and Analogues

| Compound | IC50 (nM) for murine sEH |

|---|---|

| 1,3-Diphenylurea (B7728601) | 4400 |

| This compound | 1390 idrblab.net |

| 1-Cyclohexyl-3-(p-methylphenyl)urea | 260 |

| 1,3-Dicyclohexylurea (DCU) | 80 |

Data sourced from a 3-D QSAR analysis of murine soluble epoxide hydrolase inhibition. metabolomics.se

Interaction with Bifunctional Epoxide Hydrolase 2 (EH2)

This compound is recognized as an inhibitor of Bifunctional Epoxide Hydrolase 2 (EPHX2). idrblab.netdrugbank.com EPHX2 is the gene that encodes for soluble epoxide hydrolase (sEH). uniprot.orguniprot.org This enzyme possesses two distinct functional domains. The C-terminal domain exhibits the well-known epoxide hydrolase activity, which converts epoxides to their corresponding diols. uniprot.orguniprot.org The N-terminal domain functions as a lipid phosphatase. uniprot.orguniprot.org Given that sEH and EPHX2 refer to the same enzyme, the inhibitory activity of this compound and its analogues discussed in the previous section applies directly to its interaction with EPHX2. uniprot.org The inhibition of EPHX2 by urea-based compounds like 1-cyclohexyl-3-dodecylurea (B1229559) (CDU) has been documented, underscoring the interaction of this class of molecules with the enzyme. uniprot.orguniprot.org

Inhibition of Mycobacterium tuberculosis Epoxide Hydrolases (EphB and EphE)

In the search for new anti-tuberculosis agents, urea derivatives have been identified as a promising class of compounds. nih.gov The pharmacophore found in these active molecules is consistent with inhibitors of the epoxide hydrolase (Eph) family of enzymes in Mycobacterium tuberculosis (M.tb). nih.gov A study investigating adamantyl urea compounds as potent M.tb inhibitors generated a library of analogues to establish a clear structure-activity relationship. nih.gov

This research involved testing compounds against the recombinant M.tb epoxide hydrolases EphB and EphE. nih.gov The findings indicated a strong preference for a bulky aliphatic ring system, such as adamantyl, at one position of the urea, with an aryl ring favored at the other position. nih.gov When the adamantyl group was substituted with a cyclohexyl group (as in 1-cyclohexyl-3-(2,3,4-trifluorophenyl)urea), the anti-tubercular activity was considerably decreased. nih.govresearchgate.net Nonetheless, many of the optimized urea derivatives demonstrated potent inhibition of both EphB and EphE, suggesting that their antitubercular effects may arise from the inhibition of multiple epoxide hydrolase enzymes. nih.govresearchgate.net Further analysis suggested that potent M.tb minimum inhibitory concentration (MIC) values correlate more closely with EphE inhibition than with EphB inhibition. nih.gov

Table 2: Activity of Urea Analogues against M. tuberculosis and its Epoxide Hydrolases

| Compound | R1 Group | R2 Group | MIC (µg/mL) vs M.tb H37Rv | % Inhibition EphB (at 10 nM) | % Inhibition EphE (at 10 nM) |

|---|---|---|---|---|---|

| 8 | Cyclohexyl | 2,3,4-Trifluorophenyl | >10 | 25 | 40 |

| 1 | Adamantyl | 2,3,4-Trifluorophenyl | 0.01 | 97 | 99 |

| 7 | Cyclooctyl | 2,3,4-Trifluorophenyl | 0.8 | 39 | 71 |

| 9 | Cyclopentyl | 2,3,4-Trifluorophenyl | >10 | 18 | 34 |

Data adapted from studies on urea derivatives as anti-tuberculosis agents. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition by Phenylurea Derivatives

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a key target in immunotherapy, particularly for cancer, because it catalyzes the rate-limiting step in tryptophan metabolism, which can lead to immunosuppression in the tumor microenvironment. nih.govresearchgate.net Research has focused on designing and synthesizing new series of phenylurea derivatives as potential IDO1 inhibitors. nih.govnih.gov

Several of these phenylurea compounds have shown potent and selective inhibitory activity against IDO1, with some achieving IC50 values in the sub-micromolar range without affecting the related enzyme, tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov Molecular docking studies predict that the phenylurea moiety binds within the active site of IDO1, where the urea group can form hydrogen bonds with the heme group, and the phenyl ring engages in π-interactions with amino acid residues like Tyr-126. yuntsg.compnas.org While this compound itself was not the primary focus of these specific studies, the collective results establish the phenylurea scaffold as a valid and potent platform for developing selective IDO1 inhibitors. nih.govnih.govyuntsg.com

Table 3: IDO1 Inhibitory Activity of Selected Phenylurea Derivatives

| Compound ID | Structure | IDO1 IC50 (µM) |

|---|---|---|

| i12 | Phenylurea derivative | 0.61 |

| i23 | Phenylurea derivative | 0.15 |

| i24 | Phenylurea derivative | 0.10 |

| 3c | Urea and 1,2,3-triazole derivative | 0.07 |

Data sourced from studies on the design and evaluation of phenylurea derivatives as IDO1 inhibitors. nih.govnih.govyuntsg.com

Antimicrobial and Herbicidal Research Aspects of this compound

The phenylurea chemical structure is found in various compounds used for agriculture, including fungicides and herbicides.

Fungicidal Activity Mechanisms of this compound

While specific fungicidal data on this compound is not detailed in the reviewed literature, the mechanisms of other phenylurea fungicides provide insight into the potential activity of this chemical class. Pencycuron is a well-documented phenylurea fungicide. nih.govnzpps.org Its mode of action is highly specific, primarily targeting the fungus Rhizoctonia solani. nih.gov Pencycuron functions by inhibiting the growth of the fungal mycelium. nih.gov This is achieved by blocking cell division and causing the destruction of the microtubule cytoskeleton during the process of mitosis. nih.gov This mechanism contrasts with other fungicides that might target cell respiration or membrane integrity. nih.gov Another class of phenylurea compounds, used as herbicides, acts by inhibiting photosynthesis at the photosystem II (PSII) level, a mechanism relevant to plants and algae. nies.go.jp

Herbicidal Activity Mechanisms of this compound

This compound belongs to the phenylurea class of herbicides, which are widely utilized in agriculture for controlling a variety of weeds. researchgate.netresearchgate.netakjournals.com The primary mechanism of herbicidal action for these compounds is the inhibition of photosynthesis. researchgate.net Specifically, phenylurea herbicides, including by extension this compound, function by interrupting the photosynthetic electron transport chain at the photosystem II (PSII) complex. researchgate.netresearchgate.netakjournals.comnies.go.jp

The site of action is the D1 protein within the PSII complex. researchgate.net By binding to this protein, the herbicide blocks the electron flow between the primary electron acceptor, quinone A (QA), and the secondary electron acceptor, quinone B (QB). nies.go.jp This disruption of the electron transport chain halts the process of photosynthesis, which ultimately leads to the death of the plant. smolecule.com The blockage also results in the formation of reactive oxygen species, which cause further cellular damage. researchgate.net This mode of action makes them effective as selective, systemic herbicides that are primarily absorbed by the roots and translocated to the leaves. akjournals.com

Broader Spectrum Antimicrobial Investigations of this compound Derivatives

While the parent compound is primarily known for its herbicidal properties, various derivatives of this compound have been synthesized and investigated for their antimicrobial potential against a range of pathogens. These studies reveal that modifications to the core structure can yield compounds with significant activity against both bacteria and fungi. iajpr.comtandfonline.com

Research into benzimidazole (B57391) urea derivatives showed that compounds incorporating the this compound scaffold possess antimicrobial properties. iajpr.com In one study, a series of these derivatives were screened against bacterial strains like Staphylococcus aureus, Bacillus spisizenii, and Escherichia coli, as well as fungal strains. Among the tested compounds, 1-(1-cyclohexyl-1H-benzimidazol-2-yl)-4-methoxy-3-phenylurea was identified as having the highest activity. iajpr.com

Another area of investigation involves pyrimidine (B1678525) analogues. A study focusing on the synthesis of 5-(o-hydroxyaroyl)pyrimidines did not directly test this compound derivatives, but related urea compounds showed antimicrobial effects. researchgate.net However, a different study on pyrazole-based (thio)urea derivatives found that replacing a phenyl ring with a bulkier cyclohexyl ring resulted in a decrease in activity against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

Significant findings have also emerged from the synthesis of 1,3,5-triazinyl urea and thiourea (B124793) derivatives. These complex molecules, which feature a cyclohexylamino group, have demonstrated notable antibacterial efficacy. For instance, 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(4-chloro phenyl ureido) s-triazine showed excellent activity against E. coli, while 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(2-chloro phenyl ureido) s-triazine was highly effective against S. typhi. tandfonline.comtandfonline.com

The table below summarizes the findings from antimicrobial investigations of various this compound derivatives.

| Derivative Name | Target Microorganism(s) | Observed Activity/Potency |

| 1-(1-Cyclohexyl-1H-benzimidazol-2-yl)-4-methoxy-3-phenylurea | Staphylococcus aureus, Bacillus spisizenii, E. coli | Good to moderate; highest activity among tested series. iajpr.com |

| 2-(Cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(4-chloro phenyl ureido) s-triazine | E. coli | Excellent activity (MIC: 0.019 mg/mL). tandfonline.comtandfonline.com |

| 2-(Cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(2-chloro phenyl ureido) s-triazine | S. typhi | Excellent activity (MIC: 0.019 mg/mL). tandfonline.comtandfonline.com |

| 1-Cyclohexyl-3-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl) urea | E. faecium | Potent activity (IC50: 26.2 µg/mL). researchgate.net |

| 1,3-Diaryl substituted pyrazole (B372694) based urea with a cyclohexyl ring | Multi-drug resistant S. aureus, M. tuberculosis | Decreased activity compared to phenyl ring derivatives. nih.gov |

Receptor Binding Studies and Molecular Target Identification for this compound

The primary molecular target for the herbicidal action of this compound, as with other phenylurea herbicides, is the D1 protein of the photosystem II (PSII) complex in plants. researchgate.net Binding to this protein disrupts the electron transport chain, which is the core of its herbicidal mechanism. researchgate.netnies.go.jp

Beyond its role in plants, research into the molecular targets of phenylureas in other organisms has identified different potential interactions. In silico analyses conducted on related phenylureas, such as diuron (B1670789) and linuron, have suggested that steroid biosynthesis, cholesterol metabolism, and the pregnane (B1235032) X receptor could be common targets in non-target animals like fish and amphibians. nih.gov

Furthermore, specific derivatives of this compound have been studied for their binding to distinct molecular targets relevant to therapeutic applications. For example, molecular docking studies were performed on antimicrobial derivatives to understand their interaction with penicillin-binding protein 3, a key enzyme in bacterial cell wall synthesis. researchgate.net

In the context of central nervous system targets, a patent for (thio)carbamoyl-cyclohexane derivatives described compounds with high affinity for dopamine (B1211576) D3 receptors and moderate to high affinity for D2 receptors. google.com One such compound, trans-1-(4-{2-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-ethyl}-cyclohexyl)-3-phenyl-urea , exemplifies how derivatives of this compound can be designed to interact with specific G-protein coupled receptors, indicating a potential for development as D3/D2 receptor antagonists. google.com

Potential Therapeutic Applications and Disease Area Focus of this compound Research

The investigations into the biological activities of this compound and its derivatives point toward several potential therapeutic applications. The primary focus of this research has been in the area of infectious diseases, with additional potential in central nervous system disorders.

The demonstrated antimicrobial and antibacterial properties of various derivatives suggest a clear application in combating bacterial infections. iajpr.comtandfonline.comresearchgate.net Compounds have shown potent activity against clinically relevant pathogens, including E. faecium and multidrug-resistant strains of E. coli and S. typhi. tandfonline.comresearchgate.nettandfonline.com This positions these derivatives as potential leads for the development of new antibacterial agents.

Additionally, the ability of certain derivatives to act as dopamine D3/D2 receptor antagonists opens up possibilities for treating neurological and psychiatric conditions. google.com Diseases where the modulation of dopaminergic pathways is beneficial could be a focus for future research with these compounds. google.com Broader, less-defined research also suggests that urea-based compounds are sometimes explored for anti-inflammatory and antitumor properties, although specific investigations into this compound for these areas are not as well-documented. smolecule.comontosight.ai

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3 Phenylurea Analogues

Impact of Substituents on Phenyl and Cyclohexyl Rings on Biological Activity

The biological activity of 1-cyclohexyl-3-phenylurea derivatives is highly sensitive to the nature and position of substituents on both the phenyl and cyclohexyl rings. Research has demonstrated that these modifications can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

On the phenyl ring , the introduction of various functional groups has been extensively studied. For instance, in a series of this compound derivatives evaluated as inhibitors of soluble epoxide hydrolase (sEH), substitutions on the phenyl ring were found to be well-tolerated. This suggests that this position can be modified to fine-tune the physicochemical properties of the molecule without abolishing its primary biological activity. In the context of anti-tuberculosis agents, a 1-adamantyl-3-phenylurea core, which shares structural similarities, showed that various substitutions on the phenyl ring were permissible, indicating a degree of flexibility in this region for achieving potent activity.

Conversely, the cyclohexyl ring also plays a pivotal role in the molecule's interaction with its biological target. While direct substituent effects on a simple this compound are not extensively documented in readily available literature, studies on related structures provide valuable insights. For example, in a series of N-substituted quinoxaline-2-carboxamides, a compound bearing a cyclohexyl group was found to be active against Mycobacterium tuberculosis, whereas the corresponding compound with a phenyl ring was inactive. This highlights that the non-aromatic, three-dimensional nature of the cyclohexyl ring can be crucial for biological activity in certain contexts. In another study on neuropeptide Y Y5-receptor antagonists, replacing an aryl ring with a cyclohexyl ring and further elaborating the 4-position of the cyclohexyl ring with hydrophilic functionalities led to compounds with improved potency and pharmacokinetic profiles. nih.gov

The following table summarizes the general impact of ring substitutions on the biological activity of this compound and its close analogues based on available research.

| Ring | Substituent Type | General Impact on Activity | Reference Example |

| Phenyl | Various | Generally well-tolerated, allowing for property modulation. | Anti-tuberculosis agents |

| Cyclohexyl | Replacement of Phenyl | Can be critical for activity, depending on the target. | N-substituted quinoxaline-2-carboxamides |

| Cyclohexyl | Hydrophilic groups | Can improve potency and pharmacokinetics. | Neuropeptide Y Y5-receptor antagonists nih.gov |

Urea (B33335) Bridge Modifications and their Relevance to Molecular Interactions

The urea bridge is a key structural feature of this compound, playing a critical role in molecular interactions, primarily through hydrogen bonding. The two N-H protons and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the binding site of its target protein.

Modifications to the urea bridge, such as N-alkylation or replacement with bioisosteres like thiourea (B124793) or guanidine, can have a profound impact on biological activity. For instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the proximal NH group of the urea moiety was found to be crucial for potency, as its replacement with a methylene (B1212753) group resulted in inactive compounds. nih.gov This underscores the importance of the hydrogen bonding capacity of the urea bridge for interaction with the enzyme's active site.

Comparative Analysis with Related Urea Compounds and Analogues (e.g., dicyclohexylurea, diphenylurea, benzoylphenylureas)

A comparative analysis of this compound with structurally related compounds provides valuable insights into the contributions of the cyclohexyl and phenyl moieties to biological activity.

Dicyclohexylurea and Diphenylurea: The comparison between this compound, 1,3-dicyclohexylurea, and 1,3-diphenylurea (B7728601) highlights the importance of having both an aliphatic and an aromatic ring for certain biological activities. For instance, in the context of IDO1 inhibitors, replacement of the phenyl ring in a phenylurea scaffold with a cyclohexyl group led to a loss of inhibition, suggesting that the aromaticity of the phenyl ring is essential for activity in this specific target. nih.gov Conversely, as previously mentioned, a cyclohexyl-containing compound showed activity against M. tuberculosis where the phenyl analogue was inactive, indicating that the choice between an aliphatic and aromatic ring is target-dependent. A study on the electron-transport properties of organic semiconductors also revealed that phenyl-terminated substituents, through C-H···π interactions, lead to less dynamic molecular motions compared to their cyclohexyl counterparts. rsc.org This suggests that the nature of the ring can influence intermolecular interactions and solid-state packing.

Benzoylphenylureas: Benzoylphenylureas are a well-known class of insecticides that act as chitin (B13524) synthesis inhibitors. These compounds differ from this compound by having a benzoyl group in place of the cyclohexyl moiety. The SAR of benzoylphenylureas is extensively studied and reveals the importance of specific substitutions on both the benzoyl and phenyl rings for insecticidal activity. The urea bridge remains a critical pharmacophoric element. While a direct comparison of biological activity across different targets is challenging, the extensive research on benzoylphenylureas provides a rich source of information on how modifications to a urea-based scaffold can be systematically explored to optimize biological activity.

The following table provides a conceptual comparison of these related urea compounds.

| Compound | Key Structural Feature | General Biological Implication |

| This compound | One aliphatic and one aromatic ring | Activity is often dependent on the interplay between both rings. |

| Dicyclohexylurea | Two aliphatic rings | Generally exhibits different biological activities compared to analogues with aromatic rings. |

| Diphenylurea | Two aromatic rings | Aromaticity and potential for π-π stacking interactions can be crucial for activity. |

| Benzoylphenylureas | A benzoyl and a phenyl group | A well-established scaffold for insecticidal activity, with extensive SAR data. |

Rational Design Principles for Enhanced Biological Activity in this compound Derivatives

Based on the available SAR data for this compound and related compounds, several rational design principles can be formulated to guide the development of derivatives with enhanced biological activity.

Optimize Phenyl Ring Substitution: The phenyl ring is often a key site for modification to improve potency and selectivity. Depending on the target, the introduction of electron-withdrawing or electron-donating groups, as well as substituents that can engage in specific interactions like hydrogen bonding or halogen bonding, should be explored. The position of the substituent (ortho, meta, or para) is also critical and should be systematically investigated.

Leverage the Three-Dimensionality of the Cyclohexyl Ring: The cyclohexyl ring provides a non-planar scaffold that can be exploited to achieve better complementarity with the target's binding site. Introducing substituents on the cyclohexyl ring, particularly at the 4-position, can be a viable strategy to enhance potency and modulate physicochemical properties such as solubility and metabolic stability. The stereochemistry of these substituents should also be considered, as different isomers may exhibit distinct biological activities.

Preserve the Integrity of the Urea Bridge: The urea moiety is a crucial pharmacophore responsible for key hydrogen bonding interactions. Modifications to the urea bridge should be approached with caution. If modifications are necessary, they should aim to maintain or enhance the hydrogen bonding capacity, for example, by introducing isosteres that can mimic the hydrogen bond donor-acceptor pattern of the urea group.

By applying these rational design principles, medicinal chemists can systematically optimize the structure of this compound to develop new analogues with improved therapeutic potential for a wide range of biological targets.

Computational Chemistry and Molecular Modeling of 1 Cyclohexyl 3 Phenylurea

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction of 1-Cyclohexyl-3-phenylurea

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. d-nb.info By calculating the electron density, DFT can accurately predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its structural and reactivity features. researchgate.netchemrxiv.org

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. researchgate.net

Table 1: Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | The ability of the molecule to act as an electrophile. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table is interactive. You can sort and filter the data.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. nih.gov The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms would be expected to show negative potential (red/yellow), indicating sites for electrophilic attack, while the N-H protons would show positive potential (blue), indicating sites for nucleophilic attack. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions with this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. nih.gov For this compound, docking simulations can be used to screen potential biological targets and to understand the specific interactions that stabilize the ligand-protein complex. Studies on analogous 1,3-disubstituted urea (B33335) derivatives have successfully used this approach to identify potential inhibitors for enzymes like human soluble epoxide hydrolase (sEH). researchgate.net

The docking process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is energy-minimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, systematically samples different conformations and orientations of the ligand within the binding site. nih.gov

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the urea moiety is a critical pharmacophoric feature, capable of forming strong hydrogen bonds with amino acid residues (e.g., Asp, Glu, Asn) in a protein's active site. The phenyl and cyclohexyl groups contribute to hydrophobic and van der Waals interactions, which are crucial for anchoring the ligand within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is fundamental in drug design for predicting the activity of new, unsynthesized analogues. For derivatives of this compound, QSAR models can identify the key physicochemical properties (descriptors) that govern their activity. nih.gov

The development of a QSAR model involves several steps:

Data Set: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity.

Validation: The model's predictive power is rigorously validated using techniques like cross-validation (leave-one-out) and by using an external test set of compounds not included in the model training.

Studies on other phenylurea derivatives have shown that properties like lipophilicity (LogP) and specific electronic parameters can be key drivers of biological activity. nih.govnih.gov

3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that relates biological activity to the steric and electrostatic fields surrounding the molecules. uniroma1.it

In a CoMFA study of this compound analogues, the molecules would first be aligned based on a common substructure. Then, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at various points on a 3D grid surrounding the aligned molecules. PLS analysis is then used to correlate these field values with the biological activities. nih.govresearchgate.net

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to changes in activity. researchgate.net

Table 2: Interpretation of CoMFA Contour Maps

| Field Type | Color | Interpretation for Designing Analogues of this compound |

| Steric | Green | Favorable: Indicates regions where bulky substituents are likely to increase activity. |

| Steric | Yellow | Unfavorable: Indicates regions where bulky substituents are likely to decrease activity. |

| Electrostatic | Blue | Favorable for Positive Charge: Indicates regions where electropositive groups are likely to increase activity. |

| Electrostatic | Red | Favorable for Negative Charge: Indicates regions where electronegative groups are likely to increase activity. |

This table is interactive. You can sort and filter the data.

The Hydrophobic Interaction (HINT) model is another computational tool that can quantify hydrophobic interactions between a ligand and a target. It calculates a score based on the hydrophobic/polar character of interacting atomic pairs. Given the presence of the nonpolar cyclohexyl and phenyl rings in this compound, hydrophobic interactions are expected to be a major contributor to its binding affinity.

HINT analysis can be applied post-docking to further refine the understanding of the binding mode. The analysis would quantify the positive contributions from the interactions of the cyclohexyl and phenyl groups with hydrophobic pockets in the target protein and any negative contributions from unfavorable polar/nonpolar contacts. This information is valuable for designing analogues with optimized hydrophobic characteristics to improve potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the complex over time. mdpi.com An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water, ions), would solve Newton's equations of motion for every atom in the system.

This simulation, typically run for nanoseconds to microseconds, can:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand with respect to its initial docked pose, one can assess the stability of the binding. A stable, low RMSD suggests a reliable binding prediction. mdpi.com

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding. It can show the flexibility of the cyclohexyl ring and the rotation around the urea bonds.

Identify Key Stable Interactions: The simulation trajectory can be analyzed to determine the persistence of specific interactions (like hydrogen bonds) over time, highlighting the most critical residues for binding.

Validation of Computational Predictions with Experimental Data

A crucial final step in any computational study is the validation of its predictions with experimental results. scienceopen.com The hypotheses generated from the modeling of this compound must be tested in the laboratory.

Table 3: Validation of Computational Models

| Computational Method | Prediction | Experimental Validation Method |

| DFT | Conformational preferences, vibrational frequencies. | Spectroscopic analysis (e.g., IR, NMR) to confirm the predicted stable conformers and match calculated spectra. rsc.org |

| Molecular Docking | Binding affinity and mode to a specific protein target. | In vitro enzyme inhibition assays or binding assays (e.g., ITC, SPR) to measure the actual binding affinity (Kd) or inhibitory activity (IC50). mdpi.com |

| QSAR/3D-QSAR | Biological activity of newly designed analogues. | Chemical synthesis of the proposed analogues followed by biological testing to compare the predicted versus experimental activities. nih.gov |

| MD Simulations | Stability of key protein-ligand interactions. | Site-directed mutagenesis of the predicted key amino acid residues, followed by binding assays to see if the mutation disrupts ligand binding as predicted. |

This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery and molecular science, allowing for a more rational and efficient design of novel molecules like derivatives of this compound. scienceopen.comnih.gov

Environmental Distribution and Ecological Impact of 1 Cyclohexyl 3 Phenylurea

Occurrence and Detection in Aquatic Environments

Scientific studies have confirmed the presence of 1-cyclohexyl-3-phenylurea in various aquatic environments, including stormwater runoff, snowmelt, and surface waters. researchgate.netusask.cawatercanada.net Suspect screening analyses of storm runoff and snowmelt samples have tentatively identified CPU, among other tire-related compounds. acs.org

In a study conducted in a cold-climate Canadian city, this compound was detected in stormwater and snowmelt. researchgate.netusask.ca Similarly, research in an Australian urban tributary found that cyclic amines, including this compound, were dominant in the chemical profiles of water samples. escholarship.orguq.edu.au Another study investigating polar compounds in snowmelt as a proxy for road runoff also detected this compound. nih.govacs.orgnih.gov These findings highlight the widespread distribution of this compound in urban water systems, originating from diffuse, non-point sources.

Source Identification in Urbanized Watersheds

The primary source of this compound in urbanized watersheds has been identified as tire wear particles (TWPs). acs.orgescholarship.orguq.edu.au These microscopic particles are generated from the abrasion of tire treads on road surfaces and are subsequently transported into aquatic environments via stormwater runoff. escholarship.orguq.edu.au

Research has shown a strong correlation between the presence of CPU and other tire-derived chemicals in urban runoff. acs.orghku.hk Studies using high-resolution mass spectrometry to analyze the chemical composition of road runoff have linked a suite of organic contaminants, including this compound, to tire wear particle leachates. sccwrp.org The co-occurrence of CPU with other known tire-related compounds further solidifies the link between this contaminant and vehicular traffic in urban areas. researchgate.netiwaponline.com

Environmental Monitoring and Concentration Levels of this compound

Environmental monitoring studies have begun to quantify the concentration levels of this compound in various environmental matrices. In a Canadian study, the mean concentration of CPU in stormwater was reported to be 130 ng L⁻¹, while in Seattle stormwater runoff, the average concentration was 350 ng L⁻¹. acs.org Another study in a different Canadian city reported average loadings of CPU from a single rainfall event to be between 1 and 50 grams. usask.ca

In a study of an Australian urban tributary, cyclic amines, including CPU, dominated the chemical profiles, indicating their significant presence. escholarship.orguq.edu.au Research on snowmelt in Leipzig, Germany, found this compound concentrations ranging from 6 ng/L to 22 μg/L. acs.org These findings demonstrate the variability in concentration levels depending on location, weather events, and traffic density.

Concentrations of this compound in Various Aquatic Environments

| Location/Matrix | Concentration | Reference |

| Saskatoon Stormwater | Mean: 130 ng L⁻¹ | acs.org |

| Seattle Stormwater Runoff | Mean: 350 ng L⁻¹ | acs.org |

| Saskatoon Rainfall Event | Average Loadings: 1-50 g | usask.ca |

| Leipzig Snowmelt | 6 ng/L - 22 µg/L | acs.org |

Ecotoxicological Assessment and Risk Analysis for Aquatic Organisms

The ecotoxicological effects of this compound are an area of growing concern. While data specific to CPU is still emerging, its association with tire wear particles, which are known to be toxic to some aquatic organisms, raises red flags. researchgate.netuq.edu.auhku.hk For instance, the transformation product of another tire additive, 6PPD-quinone, has been identified as acutely toxic to coho salmon. researchgate.netusask.ca

Degradation Pathways and Environmental Fate of 1 Cyclohexyl 3 Phenylurea

Hydrolysis Studies of 1-Cyclohexyl-3-phenylurea in Aqueous Solutions

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, significant hydrolysis is not anticipated under typical environmental conditions, as it lacks functional groups that are readily hydrolyzed. nih.govechemi.com However, like other substituted ureas, it may undergo hydrolysis under acidic or alkaline conditions. nih.govechemi.comsmolecule.com The stability of the urea (B33335) linkage under neutral pH contributes to its persistence in aqueous environments.

Photodegradation Mechanisms and Intermediate Identification of this compound

Photodegradation is the breakdown of molecules by light, particularly sunlight. This compound is not expected to be susceptible to direct photolysis by sunlight. nih.govechemi.com This is because the compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. nih.govechemi.com Studies have also shown that in soil, this compound is not decomposed by sunlight. nih.govechemi.com This resistance to photodegradation is a key factor in its environmental persistence.

Microbial Degradation in Soil and Aquatic Environments